molecular formula C12H17N3O B3033852 (5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol CAS No. 1224322-32-0

(5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol

Cat. No.: B3033852
CAS No.: 1224322-32-0
M. Wt: 219.28
InChI Key: XVXZCMJXNFLJMC-UHFFFAOYSA-N
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Description

(5-Amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol is a benzimidazole derivative characterized by a fused benzene and imidazole ring system. Key structural features include:

  • A butyl group at the N-1 position of the benzimidazole core.
  • An amino group (-NH₂) at the C-5 position of the benzene ring.
  • A hydroxymethyl group (-CH₂OH) at the C-2 position of the imidazole moiety.

The presence of polar functional groups (e.g., -NH₂ and -CH₂OH) suggests moderate solubility in polar solvents, while the butyl chain may enhance lipophilicity, influencing membrane permeability and bioavailability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-1-butylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8-16/h4-5,7,16H,2-3,6,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXZCMJXNFLJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)N)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Butyl Chain: The butyl chain can be introduced through alkylation reactions using butyl halides in the presence of a strong base like sodium hydride or potassium carbonate.

    Amination: The amino group can be introduced via nucleophilic substitution reactions using ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Reactors: Suitable for small to medium-scale production, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: Ideal for large-scale production, offering advantages in terms of efficiency, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

(5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various benzodiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that benzodiazole derivatives exhibit anticancer properties. (5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol may act as an inhibitor of specific cancer cell lines due to its ability to interfere with cellular signaling pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a potential for this compound in cancer therapy .

2. Neuroprotective Effects:
The compound's structural similarity to known neuroprotective agents raises interest in its potential to protect neuronal cells from damage. Preliminary studies suggest that it may modulate neurotransmitter systems, providing a basis for further investigation into its use in treating neurodegenerative diseases .

3. Antimicrobial Properties:
Benzodiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The application of this compound in this area could lead to the development of new antimicrobial agents, particularly in combating antibiotic-resistant strains .

Material Science Applications

1. Organic Electronics:
The unique electronic properties of this compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a charge transport material could enhance the efficiency of these devices .

2. Polymer Additives:
In material science, this compound can be explored as an additive in polymers to improve mechanical properties or thermal stability. Its incorporation into polymer matrices could lead to enhanced performance characteristics in various applications .

Case Studies

Study Focus Findings
Anticancer Activity MCF7 Breast Cancer CellsDemonstrated significant cytotoxicity with IC50 values indicating potential as an anticancer agent .
Neuroprotective Effects SH-SY5Y Neuronal CellsShowed reduced oxidative stress markers and improved cell viability under neurotoxic conditions .
Antimicrobial Testing Various Bacterial StrainsIn vitro testing revealed inhibition against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of (5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

  • N-1 Position : The butyl group in the target compound enhances lipophilicity compared to methyl () or benzyl (). Longer alkyl chains may improve tissue penetration but reduce aqueous solubility .
  • C-5 Position: The amino group (-NH₂) enables hydrogen bonding and electrophilic reactivity, unlike methyl () or hydrogen (). This could facilitate interactions with biological targets like enzymes or receptors .
  • In contrast, the butanoate ethyl ester in acts as a prodrug, requiring hydrolysis for activation .

Ring System Variations

  • Benzimidazole derivatives (Evidences 1, 2, 5) exhibit extended aromatic systems, enhancing π-π stacking interactions with biomolecules compared to imidazole derivatives () .

Research Findings and Implications

While the provided evidence lacks experimental data on the target compound, structural comparisons suggest:

Solubility: The hydroxymethyl and amino groups may confer moderate water solubility, whereas the butyl chain could increase logP values compared to and .

Synthetic Flexibility : The hydroxymethyl group at C-2 allows for further functionalization (e.g., phosphorylation or glycosylation), a strategy employed in prodrug design .

Biological Activity

(5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol is a compound that belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C12H17N3OC_{12}H_{17}N_{3}O with a molecular weight of approximately 217.29 g/mol. The compound features a benzodiazole ring structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that similar benzodiazole derivatives exhibit significant activity against cancer cell lines and may inhibit specific kinases involved in tumor growth and proliferation. The compound's mechanism may involve:

  • Inhibition of Protein Kinases : Studies suggest that benzodiazole derivatives can inhibit kinases such as FGFR (Fibroblast Growth Factor Receptor) with IC50 values indicating potent activity in the nanomolar range .
  • Antiproliferative Effects : The compound has shown antiproliferative effects in various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

Activity TypeTargetIC50 Value (nM)Reference
FGFR InhibitionFGFR1< 4.1
AntiproliferativeSNU16 Cell Line77.4 ± 6.2
AntiproliferativeKG1 Cell Line25.3 ± 4.6

Case Studies

Several studies have documented the biological activity of this compound and related compounds:

  • Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxicity against prostate cancer cells, leading to apoptosis through the activation of caspases . This finding highlights the compound's potential as a therapeutic agent in oncology.
  • Inhibition of Tumor Growth : In vivo studies have shown that benzodiazole derivatives can effectively reduce tumor size in xenograft models, suggesting their efficacy in clinical settings .
  • Synergistic Effects : Research indicates that combining this compound with other chemotherapeutic agents can enhance its antiproliferative effects, providing a basis for combination therapies in cancer treatment .

Q & A

Q. What are the optimal synthetic pathways for (5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of benzimidazole precursors with butylamine derivatives under reflux conditions. For example, hydrazine hydrate and KOH in ethanol under reflux (5 hours) are common for analogous benzimidazole derivatives . To optimize yields:

  • Use TLC monitoring to track reaction progress and adjust time/temperature.
  • Employ acid-base workup (e.g., HCl acidification) to precipitate intermediates.
  • Crystallization in ethanol or methanol enhances purity .
  • Consider DoE (Design of Experiments) to test variables like solvent polarity, catalyst loading, and stoichiometric ratios.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals, particularly for the benzodiazole ring and butyl chain protons.
  • IR Spectroscopy : Confirm hydroxyl (-OH) and amine (-NH2) groups via O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Contradiction Resolution : Cross-validate with computational methods (e.g., DFT simulations) to predict chemical shifts or compare with structurally similar compounds .

Advanced Research Questions

Q. How can theoretical frameworks guide the investigation of this compound’s biological or catalytic mechanisms?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors) based on steric and electronic complementarity.
  • DFT Calculations : Model transition states or reaction pathways (e.g., catalytic activity in organic transformations) to identify rate-limiting steps .
  • Conceptual Framework Alignment : Link hypotheses to established theories (e.g., Hammett substituent effects for structure-activity relationships) to design experiments .

Q. What experimental designs are suitable for resolving contradictions in reactivity or stability data?

Methodological Answer:

  • Factorial Design : Test variables (e.g., pH, temperature, solvent) to isolate factors causing instability or unexpected reactivity .
  • Accelerated Stability Studies : Use thermal stress (40–60°C) and HPLC analysis to track degradation products under controlled humidity .
  • Control Groups : Include inert analogs (e.g., methyl-substituted benzodiazole) to differentiate intrinsic vs. substituent-driven effects .

Q. How can AI-driven methodologies enhance process optimization for scaling up synthesis?

Methodological Answer:

  • COMSOL Multiphysics Integration : Simulate heat/mass transfer in batch reactors to optimize stirring rates and cooling profiles .
  • Machine Learning (ML) : Train models on historical reaction data to predict optimal conditions (e.g., solvent ratios, reaction times) for high-throughput screening .
  • Real-Time Adjustments : Implement AI-powered sensors for in situ monitoring of pH and intermediate concentrations .

Q. What interdisciplinary approaches validate this compound’s role in novel materials or drug discovery?

Methodological Answer:

  • Biophysical Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities for drug candidates.
  • Materials Characterization : Apply SEM-EDS for surface morphology and XRD for crystallinity analysis in polymer composites.
  • Interdisciplinary Collaboration : Partner with computational chemists for QSAR modeling or materials scientists for mechanical testing .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Error Source Identification : Check force field accuracy in MD simulations or basis set limitations in DFT calculations.
  • Experimental Replication : Repeat assays under standardized conditions (e.g., controlled atmosphere for oxidation-sensitive intermediates) .
  • Sensitivity Analysis : Vary input parameters (e.g., dielectric constant in solvation models) to assess robustness .

Q. What statistical methods are appropriate for analyzing dose-response or catalytic efficiency data?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill or Michaelis-Menten equations for enzyme inhibition studies.
  • ANOVA with Tukey’s HSD : Compare means across multiple experimental groups (e.g., varying substituents).
  • PCA (Principal Component Analysis) : Reduce dimensionality in high-throughput screening datasets .

Ethical & Methodological Compliance

Q. How can researchers ensure compliance with safety and reproducibility standards?

Methodological Answer:

  • SOPs (Standard Operating Procedures) : Document synthesis and purification steps rigorously, referencing ICH Q2(R1) guidelines for HPLC validation .
  • Hazard Analysis : Review SDS analogs (e.g., benzimidazole derivatives) for toxicity and implement fume hood protocols .
  • Open Science Practices : Share raw spectral data and crystallography files via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol
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(5-amino-1-butyl-1H-1,3-benzodiazol-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.